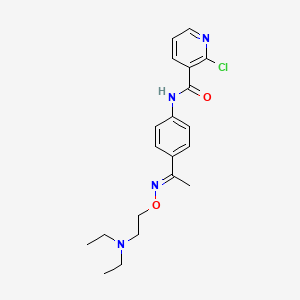
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-DIETHYLAMINOETHYL)OXIME” is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-DIETHYLAMINOETHYL)OXIME” typically involves multiple steps:
Formation of Acetophenone Derivative: The starting material, acetophenone, undergoes a reaction with 2-chloronicotinic acid to form the corresponding amide.
Oxime Formation: The amide is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Substitution Reaction: The oxime is further reacted with 2-diethylaminoethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronicotinamido moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as a catalyst.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone Oxime: A simpler oxime derivative of acetophenone.
2-Chloronicotinamide: A related compound with similar structural features.
Diethylaminoethyl Chloride: A common reagent used in the synthesis of various oxime derivatives.
Eigenschaften
CAS-Nummer |
38063-92-2 |
|---|---|
Molekularformel |
C20H25ClN4O2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H25ClN4O2/c1-4-25(5-2)13-14-27-24-15(3)16-8-10-17(11-9-16)23-20(26)18-7-6-12-22-19(18)21/h6-12H,4-5,13-14H2,1-3H3,(H,23,26)/b24-15+ |
InChI-Schlüssel |
NORZPLOJGNKPSU-BUVRLJJBSA-N |
Isomerische SMILES |
CCN(CC)CCO/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Kanonische SMILES |
CCN(CC)CCON=C(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


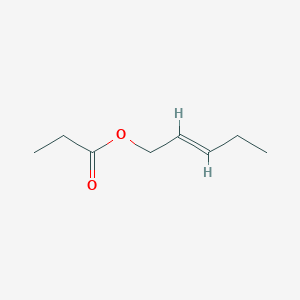
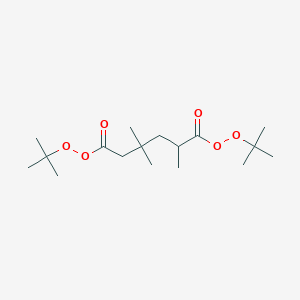
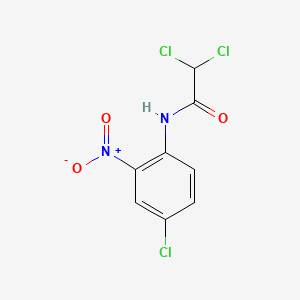
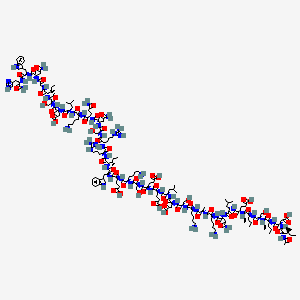
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

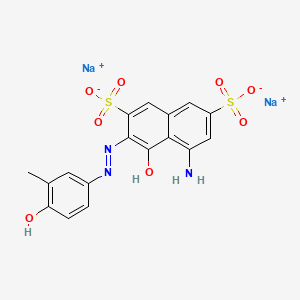
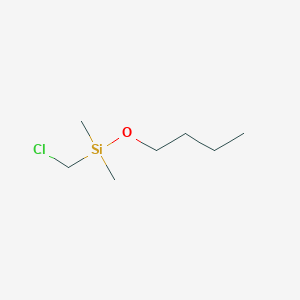

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)


